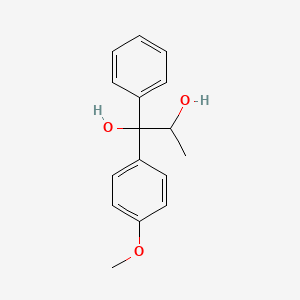
1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol is an organic compound with a complex structure that includes both methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. This method typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Methedrone: A synthetic cathinone with a similar methoxyphenyl structure.
1-(4-Methoxyphenyl)piperazine: A compound with a methoxyphenyl group used in various chemical and pharmaceutical applications.
Uniqueness: 1-(4-Methoxyphenyl)-1-phenylpropane-1,2-diol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications. Its synthesis, chemical reactivity, and various applications in scientific research make it a valuable compound for further exploration and development.
Properties
CAS No. |
74031-80-4 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c1-12(17)16(18,13-6-4-3-5-7-13)14-8-10-15(19-2)11-9-14/h3-12,17-18H,1-2H3 |
InChI Key |
QWPBEGHBLWXNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


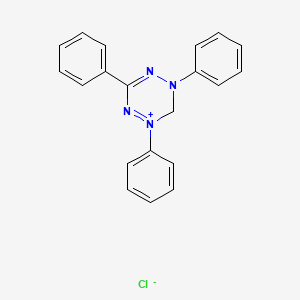
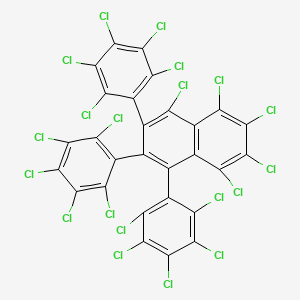
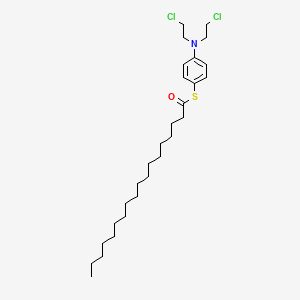
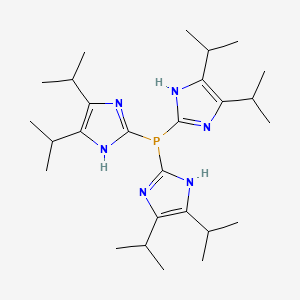
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
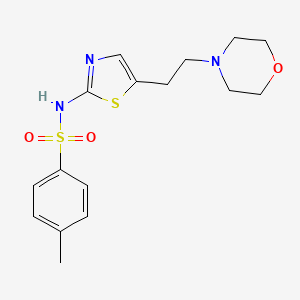

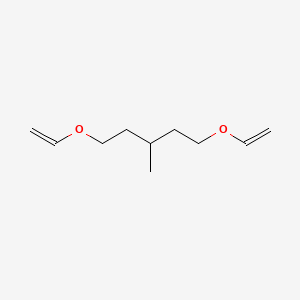
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
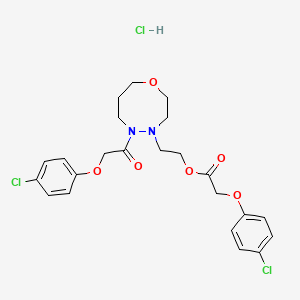
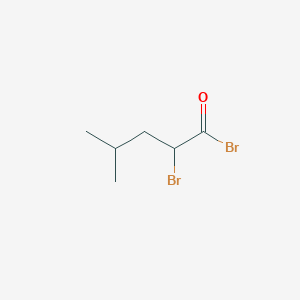
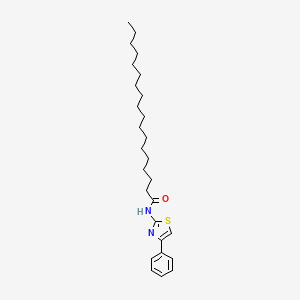
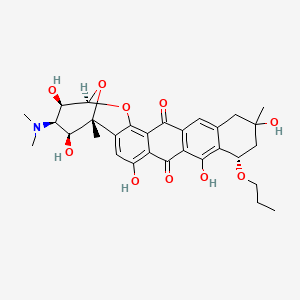
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
